Camelliagenin C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

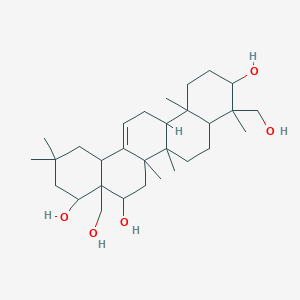

Camelliagenin c, also known as theasapogenol C, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in fats and oils and tea. This makes this compound a potential biomarker for the consumption of these food products.

科学研究应用

Antibacterial Properties

Mechanism of Action

Camelliagenin C exhibits significant antibacterial activity against various pathogens, particularly Escherichia coli and Staphylococcus aureus. Research indicates that it enhances the effectiveness of conventional antibiotics by interacting with bacterial enzymes such as mannitol dehydrogenase (MDH) and extracellular DNA (eDNA), which are crucial for biofilm formation. This interaction reduces the bacteria's ability to resist treatment, making this compound a promising candidate for combating antibiotic resistance .

In Vitro and In Vivo Studies

- In Vitro : Studies have demonstrated that the minimum inhibitory concentration (MIC) of this compound against E. coli is approximately 71.4 µg/ml and against S. aureus is around 94.5 µg/ml. These concentrations significantly inhibit bacterial growth and biofilm formation, suggesting its potential as an alternative to traditional antibiotics .

- In Vivo : Experiments conducted on chicks infected with these bacteria showed that treatment with this compound improved weight gain and reduced bacterial counts in the liver, indicating enhanced immunity and reduced infection severity .

| Bacterial Strain | MIC (µg/ml) | Effectiveness |

|---|---|---|

| E. coli | 71.4 ± 6.3 | Strong inhibition |

| S. aureus | 94.5 ± 9.7 | Moderate inhibition |

Pharmacological Applications

Potential Therapeutic Uses

Research has indicated that this compound may possess anti-inflammatory properties and could be beneficial in treating conditions such as gastric ulcers. Its ability to scavenge free radicals further supports its potential as an antioxidant agent .

Case Study: Anti-Inflammatory Effects

A study highlighted the compound's capacity to reduce inflammation markers in animal models, demonstrating its therapeutic potential in inflammatory diseases. The mechanisms involved include modulation of cytokine production and inhibition of inflammatory pathways .

Industrial Applications

Agricultural Use

The by-products of Camellia oleifera, which contain this compound, are utilized in various industries including agriculture for their bioactive compounds that promote plant growth and health.

Health Food Industry

Due to its antioxidant properties, this compound is being explored as a natural additive in health foods, potentially enhancing nutritional value while providing health benefits.

Spectroscopic Analysis

Comprehensive spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy, have been conducted to elucidate the structural characteristics of this compound. These analyses are crucial for understanding its interactions at the molecular level and optimizing its applications in various fields .

化学反应分析

Hydrolysis of Glycosidic Precursors

Camelliagenin C forms via hydrolysis of saponin glycosides during processing. During co-composting of Camellia oleifera byproducts, glycosides like desacyl-theasaponins undergo acid- or enzyme-catalyzed cleavage of glycosidic bonds, releasing aglycones such as this compound. Key data from composting studies show:

| Composting Day | This compound Content (Response Intensity) |

|---|---|

| 0 | 345,046 |

| 20 | 25,071 |

| 40 | 51,791 |

| 60 | 6,425 |

| 76 | 4,844 |

Source: Composting study of C. oleifera shell and seed cake

This degradation follows biphasic kinetics: initial hydrolysis increases aglycone concentrations, followed by microbial mineralization into CO₂ and water .

Oxidative Reactivity

The compound’s hydroxyl-rich structure (C₃₀H₅₀O₅) enables participation in redox reactions. While direct oxidation pathways remain underexplored, structural analogs like camelliagenin A demonstrate interactions with reactive oxygen species. Computational studies suggest this compound’s hydroxyl groups at positions C-3, C-8, and C-9 could scavenge free radicals, analogous to related triterpenoids .

Enzyme Interactions

This compound’s aglycone structure facilitates binding to microbial enzymes. Molecular docking simulations of similar triterpenoids show:

-

Binding affinity : −86.94 ± 1.99 kcal/mol with mannitol dehydrogenase (MDH) .

-

Mechanism : Hydroxyl groups form hydrogen bonds with catalytic residues (e.g., Asp-154 in MDH), disrupting biofilm formation in E. coli and S. aureus .

Degradation Under Microbial Action

Microbial metabolism during composting reduces this compound concentrations by 86% over 76 days (Table 1). Key pathways include:

-

Esterase activity : Cleavage of ester bonds in the triterpenoid backbone.

-

Oxidative degradation : Hydroxyl groups converted to ketones or carboxylic acids .

Structural Stability

NMR data (¹H and ¹³C) confirm this compound’s stability in pyridine solutions, with no observable decomposition over 48 hours. Key spectral features include:

Synthetic Modifications

Though understudied, functionalization at hydroxyl positions is feasible. For example:

属性

CAS 编号 |

14440-27-8 |

|---|---|

分子式 |

C30H50O5 |

分子量 |

490.7 g/mol |

IUPAC 名称 |

4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8,9-triol |

InChI |

InChI=1S/C30H50O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)15-24(35)30(19,17-32)23(34)14-25/h7,19-24,31-35H,8-17H2,1-6H3 |

InChI 键 |

SPCSEMLFKVZFJN-CUCCWGAISA-N |

SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)CO)O)C)C |

手性 SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(C[C@@H]5O)(C)C)CO)O)C)C)(C)CO)O |

规范 SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)CO)O)C)C |

熔点 |

280-283°C |

物理描述 |

Solid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。